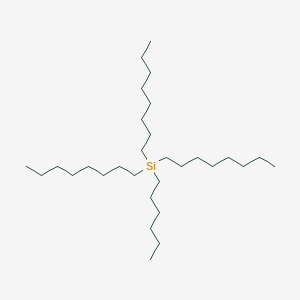
Hexyl(trioctyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(trioctyl)silane is an organosilicon compound characterized by a silicon atom bonded to one hexyl group and three octyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic substituents. This compound is notable for its applications in organic synthesis, particularly in the formation of hydrophobic coatings and as a reducing agent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl(trioctyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The general reaction involves the addition of hexylsilane to trioctylsilane under controlled conditions. Catalysts such as platinum or rhodium complexes are commonly used to facilitate this reaction.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is carefully monitored to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or chromatography, are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl(trioctyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalysts like palladium or platinum are used in reductive reactions.
Substitution: Nucleophiles such as halides or alkoxides can react with the silicon atom.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silyl ethers.
Substitution: Substituted silanes with various functional groups.
Applications De Recherche Scientifique
Hexyl(trioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of superhydrophobic coatings.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mécanisme D'action
The mechanism of action of hexyl(trioctyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets include carbonyl compounds, which are reduced to alcohols or hydrocarbons. The pathways involved often include catalytic cycles facilitated by transition metal catalysts .
Comparaison Avec Des Composés Similaires
Triethylsilane: Another trialkylsilane with similar reducing properties but different steric and electronic effects.
Trichlorosilane: Used in the production of silicon-based materials but has different reactivity due to the presence of chlorine atoms.
Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in different synthetic applications.
Uniqueness: Hexyl(trioctyl)silane is unique due to its specific combination of alkyl groups, which imparts distinct hydrophobic properties and reactivity. Its ability to form stable hydrophobic coatings and participate in selective reduction reactions makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
109528-78-1 |
|---|---|
Formule moléculaire |
C30H64Si |
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
hexyl(trioctyl)silane |
InChI |
InChI=1S/C30H64Si/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3/h5-30H2,1-4H3 |
Clé InChI |
KOEQGZUBEZRMGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](CCCCCC)(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


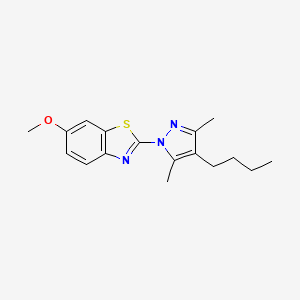
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)

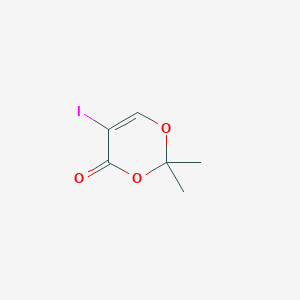
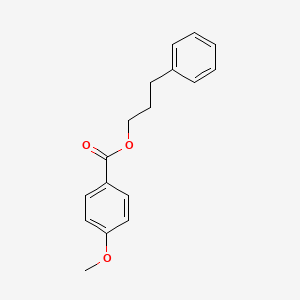
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)


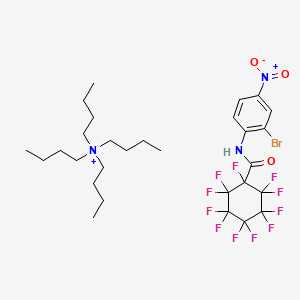
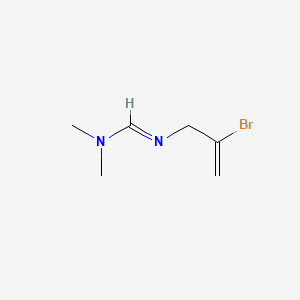
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)


